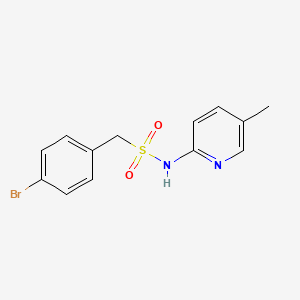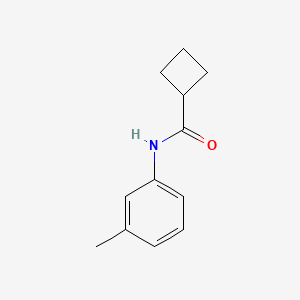
4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone is a complex organic compound featuring an indole moiety and a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its indole and pyridinone moieties make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone has been studied for its potential biological activity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Indole-3-carboxaldehyde
1-Methyl-2(1H)-pyridinone
4-(2,3-Dihydro-1H-indol-1-ylmethyl)benzonitrile
Uniqueness: 4-(2,3-Dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone stands out due to its unique combination of indole and pyridinone rings, which confer distinct chemical and biological properties compared to its similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover even more uses and benefits of this intriguing molecule.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16-8-6-12(10-15(16)18)11-17-9-7-13-4-2-3-5-14(13)17/h2-6,8,10H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOXVNMVTYXUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)

![N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-bromobenzamide](/img/structure/B7548980.png)
![N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide](/img/structure/B7548995.png)

![N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide](/img/structure/B7549012.png)
![1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B7549024.png)




![5-fluoro-N-[(3-fluorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B7549046.png)
![5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylpiperidin-1-yl)pyridine](/img/structure/B7549057.png)
![3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B7549063.png)
